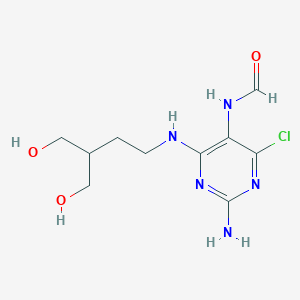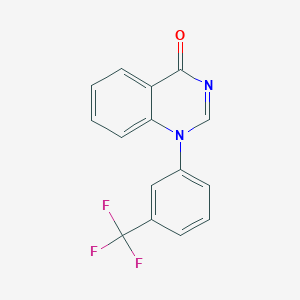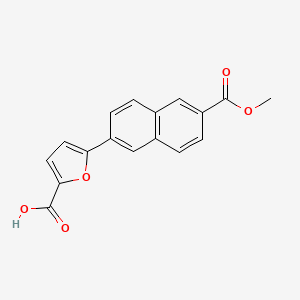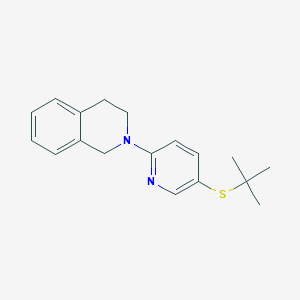
N-(2-amino-4-chloro-6-((4-hydroxy-3-(hydroxymethyl)butyl)amino)pyrimidin-5-yl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-amino-4-chloro-6-((4-hydroxy-3-(hydroxymethyl)butyl)amino)pyrimidin-5-yl)formamide is a complex organic compound with a pyrimidine ring structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of multiple functional groups, such as amino, chloro, hydroxy, and formamide, makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-4-chloro-6-((4-hydroxy-3-(hydroxymethyl)butyl)amino)pyrimidin-5-yl)formamide typically involves multi-step organic synthesis. One common approach is to start with a pyrimidine derivative and introduce the amino, chloro, and hydroxy groups through a series of substitution and addition reactions. For example, the introduction of the chloro group can be achieved through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride. The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines. The hydroxy group can be added through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-4-chloro-6-((4-hydroxy-3-(hydroxymethyl)butyl)amino)pyrimidin-5-yl)formamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formamide group can be reduced to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, primary and secondary amines, thiols.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amines from the formamide group.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-(2-amino-4-chloro-6-((4-hydroxy-3-(hydroxymethyl)butyl)amino)pyrimidin-5-yl)formamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can be used in the development of new synthetic methodologies and reaction mechanisms.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It can be used as a lead compound for drug discovery and development.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent or an antimicrobial agent. It can be used in the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials. It can be used as an intermediate in the synthesis of dyes, pigments, and other industrial products.
Mechanism of Action
The mechanism of action of N-(2-amino-4-chloro-6-((4-hydroxy-3-(hydroxymethyl)butyl)amino)pyrimidin-5-yl)formamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The presence of multiple functional groups allows it to form hydrogen bonds, electrostatic interactions, and covalent bonds with its targets, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
N-(2-amino-4-chloro-6-((4-hydroxy-3-(hydroxymethyl)butyl)amino)pyrimidin-5-yl)formamide can be compared with other similar compounds, such as:
N-(2-amino-4-chloro-6-((4-hydroxy-3-(hydroxymethyl)butyl)amino)pyrimidin-5-yl)acetamide: Similar structure but with an acetamide group instead of a formamide group. This compound may have different chemical reactivity and biological activity.
N-(2-amino-4-chloro-6-((4-hydroxy-3-(hydroxymethyl)butyl)amino)pyrimidin-5-yl)carboxamide: Similar structure but with a carboxamide group instead of a formamide group. This compound may have different solubility and stability properties.
N-(2-amino-4-chloro-6-((4-hydroxy-3-(hydroxymethyl)butyl)amino)pyrimidin-5-yl)thiourea: Similar structure but with a thiourea group instead of a formamide group. This compound may have different biological activity and toxicity profiles.
Properties
Molecular Formula |
C10H16ClN5O3 |
|---|---|
Molecular Weight |
289.72 g/mol |
IUPAC Name |
N-[2-amino-4-chloro-6-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]pyrimidin-5-yl]formamide |
InChI |
InChI=1S/C10H16ClN5O3/c11-8-7(14-5-19)9(16-10(12)15-8)13-2-1-6(3-17)4-18/h5-6,17-18H,1-4H2,(H,14,19)(H3,12,13,15,16) |
InChI Key |
DSUQWJUPNBHWQS-UHFFFAOYSA-N |
Canonical SMILES |
C(CNC1=C(C(=NC(=N1)N)Cl)NC=O)C(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-Chloro-5-(phenylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11834376.png)
![8-Chloro-2-phenyl-[1,2,4]triazolo[1,5-a]quinoxalin-4-amine](/img/structure/B11834385.png)

![N,N-Dimethyl-9-[(2-nitrophenyl)methyl]-9H-purin-6-amine](/img/structure/B11834405.png)

![(1R,3R,4R,5S)-4-azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl acetate](/img/structure/B11834431.png)

